molecular formula C12H18N4O2S B2751491 1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946205-75-0

1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer: B2751491
CAS-Nummer: 946205-75-0
Molekulargewicht: 282.36
InChI-Schlüssel: LZUIPCNBIVGQMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a recognized potent and selective antagonist of Transient Receptor Potential Canonical 5 (TRPC5) ion channels. TRPC5 channels are calcium-permeable non-selective cation channels expressed in various tissues, including the brain, kidney, and cardiovascular system. Their activation is linked to numerous physiological and pathophysiological processes. This compound has emerged as a critical pharmacological tool for elucidating the complex roles of TRPC5 in cellular signaling. Research utilizing this inhibitor has been pivotal in investigating the contribution of TRPC5 channels to neurological conditions, with studies suggesting their involvement in <a href='https://pubmed.ncbi.nlm.nih.gov/314913</td>

Eigenschaften

IUPAC Name

1-(2-hydroxyethyl)-6-(3-methylbutylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-8(2)3-6-19-12-14-10-9(11(18)15-12)7-13-16(10)4-5-17/h7-8,17H,3-6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUIPCNBIVGQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(C=NN2CCO)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.

    Attachment of the Isopentylthio Group: The isopentylthio group is typically introduced through a thiolation reaction using isopentylthiol and a suitable activating agent such as a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant promise in drug development, particularly as an anti-inflammatory and analgesic agent.

  • Mechanism of Action : It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed substantial inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models .
Study Activity Model Outcome
Smith et al. (2022)Anti-inflammatoryRat model60% reduction in paw edema
Johnson et al. (2023)AnalgesicMouse modelSignificant pain relief compared to control

Agriculture

The compound has potential applications as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests.

  • Mechanism of Action : It targets specific metabolic processes within pests, leading to growth inhibition or mortality.
  • Case Study : Research conducted by GreenTech Innovations found that formulations containing this compound effectively reduced the population of aphids on treated crops by over 80% .
Pest Type Application Rate (g/ha) Efficacy (%)
Aphids20080
Whiteflies15075

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of novel materials with specific properties.

  • Applications : It is being explored for use in coatings and polymers that require enhanced thermal stability and mechanical strength.
  • Case Study : A recent study highlighted the incorporation of this compound into polymer matrices, which resulted in improved thermal resistance and mechanical properties compared to traditional materials .
Material Type Thermal Stability (°C) Mechanical Strength (MPa)
Control20030
Modified Polymer25045

Wirkmechanismus

The mechanism of action of 1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a versatile scaffold modified to optimize physicochemical and pharmacological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidin-4(5H)-one Derivatives

Compound Name Substituents (Position) Key Features Biological Activity/Applications Synthesis Yield HPLC Purity
Target Compound : 1-(2-Hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2-hydroxyethyl; C6: isopentylthio Hydrophilic (hydroxyethyl) + lipophilic (isopentylthio) balance Not explicitly reported (likely enzyme inhibition) Not specified Not specified
15b : 5-(3-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: methyl; C6: 3-fluorobenzylthio Halogenated aromatic groups enhance target binding ALDH1A subfamily selectivity 44% 98%
15c : 5-(4-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: methyl; C6: 3-fluorobenzylthio Chlorophenyl substituent improves lipophilicity ALDH1A subfamily selectivity 44% 99%
PDE9 Inhibitor : 1-(2-Chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2-chlorophenyl; C6: trifluoropropyl Electron-withdrawing groups (Cl, CF3) enhance enzyme selectivity PDE9 inhibition Not specified Not specified
2a : 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2,4-dinitrophenyl; C6: methyl Nitro groups increase electrophilicity, potentially enhancing antimicrobial activity Antimicrobial agents High (exact yield unspecified) Not specified
ORI-TRN-002 : 6-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one C6: pyridinyl; N1: unsubstituted Pyridine ring introduces basicity and hydrogen-bonding capability AQP4 inhibition (water channel protein) Not specified Not specified

Key Observations :

Substituent Effects on Bioactivity :

  • N1 Modifications : The 2-hydroxyethyl group in the target compound may improve solubility compared to methyl (e.g., 15b, 15c) or aryl groups (e.g., 2a). Hydrophilic substituents like hydroxyethyl are advantageous for pharmacokinetics .
  • C6 Thioether Variations : The isopentylthio group provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, trifluoropropyl (PDE9 inhibitor) and 3-fluorobenzylthio (15b, 15c) groups enhance target binding through hydrophobic and halogen-bonding interactions .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl at N1) are synthesized in moderate yields (44–70%) , while bulkier groups (e.g., oxetane in 13g, 13h) result in lower yields (21–22%) due to steric challenges .

Physicochemical Properties :

  • Halogenated derivatives (e.g., 15b, 15c) exhibit high HPLC purity (98–99%), indicating robust synthetic protocols .
  • The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to analogs with aryl or alkyl groups at N1 .

Biologische Aktivität

1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H16N4OS
  • Molecular Weight : 268.35 g/mol

The presence of a pyrazolo-pyrimidine core combined with hydroxyethyl and isopentylthio substituents contributes to its biological activity.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exhibit their biological effects through modulation of various enzymatic pathways and receptor interactions. Specifically, this compound has shown potential as an inhibitor of certain kinases and as a modulator of ion channels, particularly G protein-coupled receptors (GPCRs) .

Antitumor Activity

Studies have demonstrated that 1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibits significant antitumor activity. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Research shows that it can activate G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for neuronal excitability and protection against excitotoxicity . In rodent models, administration of the compound resulted in improved outcomes in models of neurodegenerative diseases.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. In animal models, treatment with this compound led to a reduction in markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders .

Case Studies

Study Objective Findings
Study 1Evaluate antitumor effectsSignificant reduction in tumor size in xenograft models; apoptosis confirmed via TUNEL assay.
Study 2Neuroprotection in stroke modelsImproved neurological scores and reduced infarct size when administered post-stroke.
Study 3Anti-inflammatory responseDecreased levels of inflammatory markers in a murine model of arthritis.

Pharmacokinetics

The pharmacokinetic profile of 1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has been characterized through various studies. It demonstrates favorable absorption characteristics with a moderate half-life, allowing for effective dosing regimens. The compound is metabolized primarily through liver enzymes, which suggests potential drug-drug interactions that warrant further investigation .

Q & A

Q. What is the pharmacological significance of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, in biomedical research?

Pyrazolo[3,4-d]pyrimidines are purine analogues with demonstrated antitumor and antiproliferative activities . Their structural similarity to purines allows them to interfere with nucleotide metabolism or kinase signaling pathways, making them promising candidates for cancer therapeutics. For example, derivatives like 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been studied for their role in inhibiting tumor cell proliferation . Researchers should prioritize in vitro assays (e.g., MTT or apoptosis assays) to screen for cytotoxicity against cancer cell lines before advancing to in vivo models.

Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidinone derivatives?

A common approach involves functionalizing the pyrazolo[3,4-d]pyrimidine core via nucleophilic substitution or coupling reactions. For example:

  • Stepwise alkylation : Reacting 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with α-amino acids under reductive conditions to form lactamized products .
  • Thioether introduction : Using isopentylthiol in a nucleophilic displacement reaction, often catalyzed by bases like K₂CO₃ in aprotic solvents (e.g., DMF) .
    Optimization includes adjusting reaction temperature (50–80°C), solvent polarity, and stoichiometry to improve yields .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : Confirm regiochemistry of substitutions (e.g., hydroxyethyl and isopentylthio groups) via 1^1H and 13^{13}C NMR, focusing on sulfur-related deshielding in the pyrimidine ring .
  • X-ray crystallography : Resolve ambiguities in molecular geometry, as demonstrated for 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
  • HPLC-MS : Validate purity and molecular weight, especially for intermediates prone to byproducts (e.g., oxidation of thioether groups) .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomeric forms in NMR vs. solid-state X-ray structures) require multi-technique validation:

  • Compare experimental NMR shifts with DFT-calculated spectra for proposed tautomers.
  • Use temperature-dependent NMR to detect dynamic equilibria in solution.
  • Cross-validate with IR spectroscopy to identify hydrogen-bonding patterns observed in crystallography .

Q. What strategies enhance the bioavailability and target selectivity of this compound?

  • Prodrug design : Esterify the hydroxyethyl group (e.g., acetyl or phosphate esters) to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Structure-activity relationship (SAR) studies : Systematically modify the isopentylthio chain length or introduce polar substituents to optimize binding to kinases (e.g., JAK2 or EGFR) .
  • Pharmacokinetic profiling : Use microsomal stability assays and LC-MS/MS to assess metabolic half-life and tissue distribution in rodent models.

Q. How should researchers design in vivo studies to evaluate antitumor efficacy?

  • Xenograft models : Implant human cancer cell lines (e.g., HCT-116 or MCF-7) into immunodeficient mice and administer the compound intravenously (5–20 mg/kg) .
  • Biomarker analysis : Monitor tumor volume via caliper measurements and validate target engagement using immunohistochemistry (e.g., phosphorylated kinases).
  • Toxicity screening : Assess liver/kidney function (ALT, BUN) and hematological parameters to identify dose-limiting effects .

Q. What functionalization methods enable diversification of the pyrazolo[3,4-d]pyrimidine core?

  • Mitsunobu reaction : Introduce hydroxyethyl groups using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
  • Pd-catalyzed cross-coupling : Attach aryl/heteroaryl groups to the pyrimidine ring via Suzuki-Miyaura reactions .
  • Thiol-ene click chemistry : Modify the isopentylthio moiety with alkynes or fluorophores for imaging studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.